molecular formula C6H6LiN3O2 B2887339 Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate CAS No. 2241139-44-4

Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate

Cat. No.: B2887339
CAS No.: 2241139-44-4
M. Wt: 159.07
InChI Key: AUXUAZNNALINFB-VKKIDBQXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate is a complex organic compound that features a lithium ion coordinated with a cyclopropane ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Triazole Group: The triazole moiety can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.

    Lithium Coordination: The final step involves the coordination of the lithium ion with the carboxylate group on the cyclopropane ring. This can be achieved by reacting the carboxylic acid derivative with a lithium salt under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxylate group, potentially yielding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce cyclopropane alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclopropane and triazole-containing molecules.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound could be investigated for antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound is of interest due to its potential therapeutic applications. The triazole moiety is a common pharmacophore in drug design, and the compound could be a lead structure for developing new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could engage in hydrogen bonding or π-π interactions with biological targets, influencing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Lithium;(1R,2R)-2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but with a different position of the triazole ring.

    Lithium;(1R,2R)-2-(1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylate: Another isomer with a different triazole ring configuration.

    Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-acetate: Similar structure with an acetate group instead of a carboxylate.

Uniqueness

The uniqueness of Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate lies in its specific configuration and the presence of both a cyclopropane ring and a triazole moiety. This combination of features can impart unique chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-3(4)5-7-2-8-9-5;/h2-4H,1H2,(H,10,11)(H,7,8,9);/q;+1/p-1/t3-,4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXUAZNNALINFB-VKKIDBQXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(C1C(=O)[O-])C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1[C@H]([C@@H]1C(=O)[O-])C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.